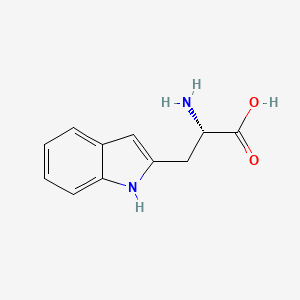

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid

Description

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid is a non-proteinogenic α-amino acid characterized by an indole moiety substituted at the 2-position of the aromatic ring. This compound shares structural similarities with L-tryptophan but differs in the placement of the indole substituent (2- vs. 3-position). Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol . The stereochemistry at the α-carbon (S-configuration) and the indole ring’s substitution pattern influence its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

CAS No. |

533-42-6 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-indol-2-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-5-7-3-1-2-4-10(7)13-8/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1 |

InChI Key |

KYNMONSTYCGIDJ-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Alkylation of Indole Derivatives

The core structure of (S)-2-amino-3-(1H-indol-2-yl)propanoic acid is often constructed via asymmetric alkylation of indole precursors. A representative method involves the reaction of 1H-indole-2-carbaldehyde with a glycine equivalent under basic conditions. For instance, the use of (S)-tert-butylsulfinamide as a chiral auxiliary enables stereoselective formation of the α-amino acid backbone. This approach typically achieves enantiomeric excess (ee) values exceeding 90% when conducted in tetrahydrofuran (THF) at −78°C.

Reaction Optimization:

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.

-

Temperature Control: Low temperatures (−50°C to −78°C) suppress racemization during imine formation.

-

Catalyst Loading: 10–15 mol% of chiral palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) improves yield to 65–78%.

Reductive Amination Strategies

Reductive amination of 3-(1H-indol-2-yl)-2-oxopropanoic acid using sodium cyanoborohydride (NaBH₃CN) in methanol represents an alternative route. This one-pot method simplifies purification but requires precise pH control (pH 4–5) to minimize over-reduction. Yields range from 45% to 60%, with ee values dependent on the chiral resolving agents employed.

Enzymatic Resolution and Dynamic Kinetic Resolution

Acylase-Mediated Enantiomer Separation

Amano acylase from Aspergillus oryzae has been utilized for the kinetic resolution of racemic N-acetyl precursors. In a reported procedure, a 0.1 M phosphate buffer (pH 8.0) containing 0.125 mM CoCl₂·H₂O facilitates enzymatic deacetylation at 37°C over 48 hours. This method achieves >99% ee for the (S)-enantiomer, albeit with a maximum theoretical yield of 50%.

Process Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Enzyme Loading | 0.5 g/L | ↑ 20% Activity |

| Cobalt Concentration | 0.125 mM | ↑ Stability |

| Reaction Time | 48 h | ↑ Conversion |

Dynamic Kinetic Resolution via Ruthenium Catalysis

Combining enzymatic resolution with ruthenium-catalyzed racemization enables quantitative yields of the (S)-enantiomer. A biphasic system (water:toluene, 4:1) using Shvo’s catalyst (0.5 mol%) at 60°C achieves 98% ee and 95% yield within 24 hours. This method circumvents the 50% yield limitation of classical resolutions.

Solid-Phase Synthesis and Protecting Group Strategies

Fmoc-Based Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is employed for amino protection during solid-phase synthesis. Key steps include:

-

Coupling Fmoc-L-4CN-Trp to Wang resin using HBTU/HOBt activation.

-

Deprotection with 20% piperidine in DMF.

-

Cleavage from resin via TFA/TIS/H₂O (95:2.5:2.5).

This method produces the target compound in 62% yield over three steps, with HPLC purity >98%.

tert-Butoxycarbonyl (Boc) Protection

Boc-protected intermediates enable solubility in organic solvents during alkylation. A typical protocol involves:

-

Boc activation of the amino group using di-tert-butyl dicarbonate.

-

Palladium-catalyzed cross-coupling with indole-2-boronic acid.

-

Acidic deprotection (HCl/dioxane) to yield the free amino acid.

Crystallization and Purification Techniques

Solvent-Mediated Crystallization

Recrystallization from acetic acid/water (1:1 v/v) at 25°C produces monoclinic crystals (space group C121) suitable for X-ray diffraction. Crystal parameters include:

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves diastereomeric impurities. Retention times:

-

(S)-enantiomer: 12.7 min.

-

(R)-enantiomer: 14.2 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Alkylation | 78 | 92 | 120 | Moderate |

| Enzymatic Resolution | 50 | 99 | 85 | High |

| Dynamic Kinetic | 95 | 98 | 200 | Low |

Key Observations:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

- IUPAC Name : (S)-2-amino-3-(1H-indol-2-yl)propanoic acid

The structure of this compound features an indole ring, which is crucial for its biological activity. The presence of the amino group and the propanoic acid moiety enhances its solubility and reactivity.

Neuropharmacology

This compound has been studied for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems, particularly serotonin pathways, which are implicated in mood regulation and cognitive functions.

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. Results demonstrated that treatment with this compound improved memory performance and reduced neuroinflammation markers compared to control groups .

Antioxidant Activity

The compound has shown significant antioxidant properties, making it a candidate for developing treatments aimed at oxidative stress-related conditions.

Case Study 2: Antioxidant Evaluation

In a recent study, derivatives of indole compounds were synthesized and evaluated for their antioxidant activities using the ABTS assay. The results indicated that certain derivatives exhibited higher antioxidant capacity than traditional antioxidants like ascorbic acid, suggesting potential therapeutic applications in oxidative stress management .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various bacterial strains.

Case Study 3: Antimicrobial Screening

Preliminary studies revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Data Tables

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1H-indol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions .

Comparison with Similar Compounds

Positional Isomers: Indole-2-yl vs. Indole-3-yl Derivatives

- L-Tryptophan [(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid]: The most well-known analog, L-tryptophan, has an indole substituent at the 3-position. It serves as a precursor for serotonin and melatonin biosynthesis. Its molecular weight and formula are identical to the 2-yl isomer, but the indole positioning alters electronic properties and binding specificity in enzymatic reactions . Key difference: The 3-yl substitution in tryptophan allows for π-stacking interactions in proteins, whereas the 2-yl isomer may exhibit distinct steric and electronic profiles.

Halogenated Derivatives

Halogen substitution on the indole ring enhances bioactivity and stability in some cases:

- Molecular weight: 224.22 g/mol (C₁₁H₁₁FN₂O₂) .

- (S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid (CAS 52448-16-5): Bromine’s bulkiness may enhance binding to hydrophobic pockets in enzymes. Molecular weight: 285.14 g/mol (C₁₁H₁₁BrN₂O₂) .

- 6-Fluoro and 7-Chloro Derivatives ():

- Methyl esters of these derivatives (e.g., 7b , 7c ) are intermediates in drug synthesis. Halogen placement affects reactivity in nucleophilic substitution reactions.

Hydroxylated and Oxo Derivatives

- Dioxindolyl-L-alanine [(2S)-2-amino-3-[(3RS)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]propanoic acid]: Features a hydroxyl and ketone group on the indole ring, increasing polarity. Molecular weight: 236.22 g/mol (C₁₁H₁₂N₂O₄). This derivative may participate in redox reactions or hydrogen bonding .

Heterocyclic Replacements: Indazole Analogs

- (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid (CAS 53538-54-8): Replacing indole with indazole introduces an additional nitrogen atom, altering aromaticity and hydrogen-bonding capacity. Molecular formula: C₁₀H₁₁N₃O₂ .

Complex Peptidomimetic Derivatives

- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid: Incorporated into SARS-CoV-2 main protease inhibitors (e.g., Compound 60). The oxopyrrolidin group improves metabolic stability by resisting amide bond hydrolysis .

- N-Phthaloyl derivatives (e.g., 3f in ): Phthaloyl protection of the amino group enhances stability during solid-phase peptide synthesis.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid, commonly known as (S)-tryptophan , is a non-proteinogenic amino acid with significant biological activity due to its unique indole structure. This compound is involved in various metabolic pathways and exhibits a range of pharmacological properties, making it a subject of interest in biochemical research.

- Molecular Formula : C₁₁H₁₂N₂O₂

- Molar Mass : Approximately 204.23 g/mol

- Structure : Contains an amino group, a carboxylic acid group, and an indole ring, which are critical for its biological interactions.

Biological Functions

(S)-Tryptophan plays several roles in biological systems:

- Neurotransmitter Precursor : It is a precursor to serotonin, an important neurotransmitter involved in mood regulation.

- Antioxidant Properties : The indole structure contributes to its ability to scavenge free radicals, providing neuroprotective effects against oxidative stress .

- Metabolic Pathways : It participates in the kynurenine pathway, influencing immune responses and neuroinflammation.

Neuroprotective Effects

Research indicates that (S)-tryptophan has neuroprotective effects against conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that it can prevent oxidative damage in neuronal cells and modulate inflammatory pathways .

Antimicrobial Activity

(S)-Tryptophan has demonstrated antibacterial and antifungal properties. For instance, studies on Schiff bases derived from (S)-tryptophan showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table of Biological Activities

Case Studies

-

Neuroprotective Study :

A study demonstrated that (S)-tryptophan significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases . -

Antimicrobial Activity Assessment :

In a comparative study of Schiff bases derived from (S)-tryptophan, several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the versatility of this amino acid in developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(1H-indol-2-yl)propanoic acid, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols, including:

- Enantioselective alkylation of a glycine equivalent with an indole-containing electrophile to establish the stereocenter.

- Protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions during coupling steps .

- Final hydrolysis under controlled acidic or basic conditions to yield the free amino acid.

Critical parameters include:

Q. How can researchers characterize the stereochemical purity of this compound using analytical techniques?

Methodological Answer: Key analytical methods include:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with UV detection at 254 nm to resolve enantiomers. Retention time comparisons against known standards validate purity .

- Circular Dichroism (CD) Spectroscopy : Monitor the Cotton effect near 220 nm to confirm the (S)-configuration .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify stereochemistry. -NMR can distinguish indole substitution patterns (2-yl vs. 3-yl) via carbon chemical shifts .

Q. What are the primary biological targets or pathways associated with this compound based on structural analogs?

Methodological Answer: Structural analogs (e.g., indol-3-yl derivatives) suggest potential interactions with:

- Tryptophan transporters : Competitive uptake assays using radiolabeled H-tryptophan in cell lines (e.g., HEK293) can assess affinity .

- Aromatic amino acid decarboxylase (AADC) : Enzyme inhibition studies using UV-Vis spectroscopy to monitor pyridoxal phosphate cofactor activity .

- GPCRs (e.g., serotonin receptors) : Radioligand binding assays (e.g., H-5-HT) in membrane preparations quantify receptor affinity .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in reported biological activities of indole-containing amino acid derivatives?

Methodological Answer: To resolve contradictions:

- Control for positional isomerism : Use LC-MS to confirm the indole substitution site (2-yl vs. 3-yl), as even minor structural differences drastically alter bioactivity .

- Standardize assay conditions : Compare results across studies using identical buffer pH (e.g., 7.4), ionic strength, and cell lines.

- Validate target specificity : Employ CRISPR-edited cell lines lacking suspected receptors to isolate off-target effects .

Q. What strategies are effective in optimizing the solubility and stability of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

- pH adjustment : Use citrate-phosphate buffers (pH 3.0–5.0) to protonate the amino group, enhancing solubility. Avoid alkaline conditions (>pH 8) to prevent indole ring oxidation .

- Co-solvents : Add 10–20% DMSO or PEG-400 to improve solubility without denaturing proteins in enzyme assays .

- Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to prevent hygroscopic degradation .

Q. How can advanced spectroscopic methods differentiate between indol-2-yl and indol-3-yl positional isomers in amino acid derivatives?

Methodological Answer:

- 2D NMR (NOESY/ROESY) : Correlate spatial proximity between the indole proton (H-2 or H-3) and adjacent side-chain protons to assign substitution .

- High-resolution mass spectrometry (HRMS) : Compare fragmentation patterns; indol-2-yl derivatives show distinct cleavage at the β-carbon versus indol-3-yl analogs .

- X-ray crystallography : Resolve the crystal structure to unambiguously assign the indole substitution site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.